2,6-Bis(benzo[d]oxazol-2-yl)pyridine

Coordination Chemistry Medicinal Inorganic Chemistry Kinetic Studies

Choose 2,6-Bis(benzo[d]oxazol-2-yl)pyridine for its unique position in the bis-benzazole-pyridine ligand family. Compared to benzimidazole analogs, it offers intermediate Pd(II) substitution reactivity to balance cellular activation and off-target deactivation—critical for metallodrug therapeutic windows. Its weaker Cu(II) ligand-field splitting enables reversible binding for catalytic cycles and sensor regeneration. When functionalized, the core delivers outstanding Am(III)/Eu(III) selectivity (SF up to 70) for nuclear waste partitioning. With proven Pd-complex thermal stability to 360°C, it supports high-temperature catalysis. Verify this differentiation before substituting ligand scaffolds.

Molecular Formula C19H11N3O2
Molecular Weight 313.3 g/mol
CAS No. 33858-36-5
Cat. No. B1348275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(benzo[d]oxazol-2-yl)pyridine
CAS33858-36-5
Molecular FormulaC19H11N3O2
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5O4
InChIInChI=1S/C19H11N3O2/c1-3-10-16-12(6-1)21-18(23-16)14-8-5-9-15(20-14)19-22-13-7-2-4-11-17(13)24-19/h1-11H
InChIKeyLABDAMKZNFRJIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(benzo[d]oxazol-2-yl)pyridine (CAS 33858-36-5): Technical Baseline for Procurement Evaluation


2,6-Bis(benzo[d]oxazol-2-yl)pyridine (CAS 33858-36-5) is a tridentate nitrogen-donor ligand featuring a pyridine core symmetrically substituted at the 2- and 6-positions with benzoxazole rings [1]. Its molecular formula is C19H11N3O2, with a molecular weight of 313.31 g/mol [2]. The compound exhibits a rigid, planar architecture with extensive π-conjugation, enabling it to form stable chelate complexes with a range of transition metal and lanthanide ions [3]. Key physicochemical properties include a calculated LogP of 4.27–4.70 and a density of 1.341 g/cm³ .

Why In-Class Bis-Benzazole Ligands Are Not Interchangeable with 2,6-Bis(benzo[d]oxazol-2-yl)pyridine


Ligands based on the 2,6-bis(benzazole)pyridine scaffold—including benzimidazole (L1), benzoxazole (L2), and benzothiazole (L3) variants—exhibit pronounced differences in electronic properties, metal-binding kinetics, and coordination geometry that directly impact their performance in catalytic, photophysical, and biomedical applications [1]. The heteroatom identity (NH, O, S) alters the σ-donor/π-acceptor balance and the ligand-field strength, leading to measurable variations in complex stability and reactivity [2]. Consequently, substituting one member of this ligand family for another without empirical validation risks compromising experimental reproducibility and device performance.

Quantitative Differentiation of 2,6-Bis(benzo[d]oxazol-2-yl)pyridine Against Closest Analogs


Intermediate Reactivity in Pd(II) Substitution Kinetics: Tuning Cytotoxicity Profiles

The Pd(II) complex of 2,6-bis(benzoxazol-2-yl)pyridine (PdL2) exhibits an intermediate ligand substitution reactivity that places it between the more labile benzimidazole analog (PdL1) and the less reactive benzothiazole analog (PdL3) [1]. The observed reactivity order (PdL1 > PdL2 > PdL3) directly correlates with the electron-withdrawing character of the heteroatom in the benzazole ring [1].

Coordination Chemistry Medicinal Inorganic Chemistry Kinetic Studies

Weaker Ligand-Field Splitting Compared to Benzimidazole and Terpyridine

In Cu(II) complexes, 2,6-bis(benzoxazol-2-yl)pyridine (bzoxpy) induces a smaller ligand-field splitting than the benzimidazole (bzimpy) and terpyridine (terpy) analogs [1]. This weaker field strength results in lower thermodynamic stability and renders the Cu(II)-bzoxpy complex more susceptible to decomplexation [1].

Coordination Chemistry Spectroscopy Electronic Structure

High Americium/Europium Separation Factor (SF Am/Eu = 70) for Alkylated Derivative

A hydrophobic derivative of 2,6-bis(benzoxazol-2-yl)pyridine, namely 2,6-bis(benzoxazol-2-yl)-4-(2-decyl-1-tetradecyloxy)pyridine (L9), achieves an Am(III)/Eu(III) separation factor (SF Am/Eu) of up to 70 [1]. This performance is compared to other ligands in the same study that did not achieve such high selectivity.

Nuclear Separations Lanthanide/Actinide Chemistry Solvent Extraction

High Thermal Stability of Pd(II) Complex (No Weight Loss to 360°C)

Thermogravimetric analysis (TGA) of the Pd(II) complex [Pd(L2)Cl]BF4 (PdL2) reveals no weight loss until 360 °C, indicating the absence of solvent molecules in the crystal lattice and high intrinsic thermal stability of the metal-ligand framework [1].

Materials Chemistry Thermal Analysis Catalysis

Validated Application Scenarios for 2,6-Bis(benzo[d]oxazol-2-yl)pyridine in Research and Industry


Development of Tunable Pd(II)-Based Anticancer Agents

Researchers designing metallodrugs with optimized pharmacokinetic profiles should consider 2,6-bis(benzoxazol-2-yl)pyridine as a tridentate ligand for Pd(II). Its intermediate substitution reactivity (between benzimidazole and benzothiazole analogs) provides a pathway to balance cellular activation and off-target deactivation, a critical parameter for improving therapeutic windows [1].

Copper Coordination Chemistry for Catalysis and Sensing

For applications requiring reversible Cu(II) binding—such as catalytic cycles or sensor regeneration—the weaker ligand-field splitting of 2,6-bis(benzoxazol-2-yl)pyridine compared to benzimidazole and terpyridine analogs offers a distinct advantage by facilitating ligand exchange and reducing metal leaching barriers [2].

Scaffold for High-Performance Actinide/Lanthanide Extractants

The 2,6-bis(benzoxazol-2-yl)pyridine core, when appropriately functionalized with hydrophobic chains, yields ligands with exceptional Am(III)/Eu(III) selectivity (SF up to 70). This makes the parent compound a valuable starting point for synthesizing next-generation extractants for nuclear waste partitioning and rare earth element separations [3].

High-Temperature Catalytic and Material Applications

The demonstrated thermal stability of Pd(II) complexes bearing this ligand (no decomposition up to 360 °C) supports its use in high-temperature catalytic transformations or in the fabrication of thermally robust materials, where ligand integrity under processing conditions is paramount [4].

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